molecular formula C25H19NO3 B1672498 Fendosal CAS No. 53597-27-6

Fendosal

Cat. No. B1672498
Key on ui cas rn: 53597-27-6
M. Wt: 381.4 g/mol
InChI Key: HAWWPSYXSLJRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030809

Procedure details

A mixture of 10.0 g of tautomeric N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide in equilibrium with 1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide and 4.1 g of 5-aminosalicylic acid in 50 ml of acetic acid is vigorously stirred at 75° C. for 4.5 hours. The reaction mixture is then cooled to 20° C., filtered and the precipitate collected, washed successively with one 20 ml portion of acetic acid and five 20 ml portions of hexane and then dried for 20 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].O=[C:3]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:4][CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][C:6]1=[N+](C)C.Br.C(C1C2C(=CC=CC=2)CCC=1N(C)C)C(C1C=CC=CC=1)=O.[NH2:47][C:48]1[CH:56]=[C:52]([C:53]([OH:55])=[O:54])[C:51]([OH:57])=[CH:50][CH:49]=1>C(O)(=O)C>[C:53]([C:52]1[CH:56]=[C:48]([N:47]2[C:6]3[CH2:7][CH2:8][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=4[C:5]=3[CH:4]=[C:3]2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:49]=[CH:50][C:51]=1[OH:57])([OH:55])=[O:54] |f:0.1,2.3|

Inputs

Step One
Name
N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide
Quantity
10 g
Type
reactant
Smiles
[Br-].O=C(CC1C(CCC2=CC=CC=C12)=[N+](C)C)C1=CC=CC=C1
Name
1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C(=O)C1=CC=CC=C1)C1=C(CCC2=CC=CC=C12)N(C)C
Name
Quantity
4.1 g
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
is vigorously stirred at 75° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
washed successively with one 20 ml portion of acetic acid and five 20 ml portions of hexane
CUSTOM
Type
CUSTOM
Details
dried for 20 hours under vacuum
Duration
20 h

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1O)N1C(=CC=2C3=C(CCC12)C=CC=C3)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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